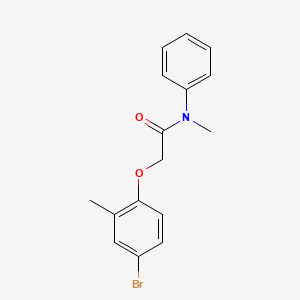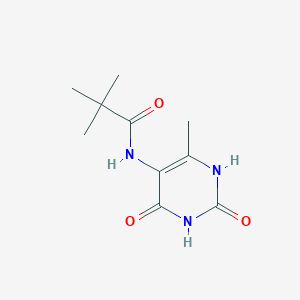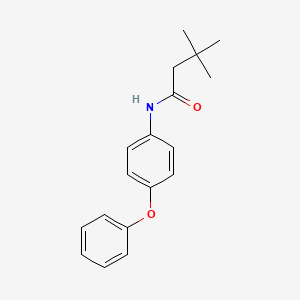
2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide, also known as BAMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA. By binding to a specific site on the receptor, 2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide enhances the activity of GABA-A receptors and increases the inhibitory effects of GABA, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide has been shown to have a number of biochemical and physiological effects, including the enhancement of GABA-A receptor activity, the reduction of neuronal excitability, and the suppression of seizure activity. It has also been shown to have anxiolytic and sedative effects, which may be mediated by its effects on GABA-A receptors.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide has several advantages for use in lab experiments, including its high binding affinity for GABA-A receptors and its potential as a therapeutic agent for the treatment of epilepsy. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Orientations Futures
There are several potential future directions for research on 2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide, including the development of more potent and selective GABA-A receptor modulators, the investigation of its therapeutic potential for other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide for use in humans.
In conclusion, 2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of research that warrant further investigation.
Méthodes De Synthèse
2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylphenol with N-methyl-N-phenylacetamide in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit significant binding affinity for GABA-A receptors, which are involved in the regulation of anxiety and sedation. 2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide has also been shown to have potential as a therapeutic agent for the treatment of epilepsy, as it can enhance the activity of GABA-A receptors and reduce seizure activity.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12-10-13(17)8-9-15(12)20-11-16(19)18(2)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXULCLVPBBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207634 | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide | |
CAS RN |
435283-97-9 | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435283-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-N-methyl-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)

![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)

![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)

![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)




![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)